Akt1 Kinase Inhibitory Activity: Class-Level Inference Only
The most closely related series, pyrazol-furan carboxamide analogues, exhibits Akt1 inhibitory activity. The most active compound in the Zhan et al. 2016 study, 25e, achieves an IC50 of 30.4 nM for inhibition of PRAS40 phosphorylation in LNCaP cells, while other analogs in the same series show a wide activity range (moderate to excellent) [1]. CAS 2034230-33-4 has not been independently tested or reported in this assay. Any extrapolation of its Akt1 inhibitory activity is purely class-level inference and should not be used for procurement decisions without confirmatory in-house testing.
| Evidence Dimension | Akt1-mediated cellular inhibition (p-PRAS40 in LNCaP cells) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 25e (pyrazol-furan carboxamide analog) IC50 30.4 nM [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | LNCaP cell line; Western blot quantification of p-PRAS40 |
Why This Matters
Without a direct measurement, CAS 2034230-33-4 cannot be assumed to possess meaningful Akt inhibition, making it an unvalidated alternative for Akt-focused research.
- [1] Zhan W, Xu L, Dong X, Dong J, Yi X, Ma X, Qiu N, Li J, Yang B, Zhou Y, Hu Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem, 2016, 117:47-58. View Source
